(R)-7-Hydroxywarfarin

CYP2C9 inhibition Drug-drug interaction Enantioselectivity

(R)-7-Hydroxywarfarin (CAS 63740-76-1) is a chiral metabolite of the widely used oral anticoagulant warfarin, formed via stereoselective 7-hydroxylation of the R-enantiomer. It serves as a critical reference compound for in vitro and in vivo cytochrome P450 (CYP) activity studies, enabling the differentiation of CYP1A2 and CYP2C19 metabolic pathways from the CYP2C9-dependent formation of its S-enantiomer counterpart.

Molecular Formula C19H16O5
Molecular Weight 324.332
CAS No. 63740-76-1
Cat. No. B590324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Hydroxywarfarin
CAS63740-76-1
Synonyms4,7-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one;  (R)-4,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)2H-1-benzopyran-2-one;  7-Hydroxy-R-warfarin;  R-7-Hydroxywarfarin; 
Molecular FormulaC19H16O5
Molecular Weight324.332
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
InChIInChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m1/s1
InChIKeySKFYEJMLNMTTJA-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-7-Hydroxywarfarin (CAS 63740-76-1): A Key Stereospecific CYP1A2 Metabolite and Reference Standard


(R)-7-Hydroxywarfarin (CAS 63740-76-1) is a chiral metabolite of the widely used oral anticoagulant warfarin, formed via stereoselective 7-hydroxylation of the R-enantiomer [1]. It serves as a critical reference compound for in vitro and in vivo cytochrome P450 (CYP) activity studies, enabling the differentiation of CYP1A2 and CYP2C19 metabolic pathways from the CYP2C9-dependent formation of its S-enantiomer counterpart [2]. As an analytical standard, it is essential for the quantification of enantiomer-specific metabolic clearance in pharmacokinetic studies [3].

Chiral reference standard (R)-7-hydroxywarfarin metabolite
CYP pathway probe CYP1A2/2C19 vs. CYP2C9 differentiation
Enantiomer-specific quantification LC-MS/MS PK studies, DDI assessment

Why Generic or Racemic 7-Hydroxywarfarin Cannot Substitute for (R)-7-Hydroxywarfarin in Critical Applications


Direct substitution of (R)-7-Hydroxywarfarin with racemic 7-hydroxywarfarin or the (S)-enantiomer introduces significant quantitative inaccuracies. The two enantiomers are formed by distinct CYP enzymes—(R)-7-hydroxywarfarin primarily by CYP1A2 and CYP2C19, while (S)-7-hydroxywarfarin is formed almost exclusively by CYP2C9 [1]. This enzyme divergence leads to distinct metabolic clearances, drug-drug interaction profiles, and pharmacokinetic parameters. For example, cimetidine stereoselectively reduces the apparent formation clearance of (R)-7-hydroxywarfarin by 38% while having no significant effect on the (S)-enantiomer [2]. Therefore, analytical methods requiring accurate CYP isoform activity assignment, and studies on enantiomer-specific drug interactions, cannot be reliably conducted with non-stereospecific standards.

Metabolic pathway origin
Formed primarily by CYP1A2/CYP2C19
Racemic or (S)-isomer includes CYP2C9-derived product; obscures isoform activity
Drug-interaction profile
Stereoselective reduction by CYP1A2/CYP2C19 inhibitors (e.g., cimetidine)
Non-stereospecific standard masks pathway-specific DDI magnitude; may lead to inaccurate risk assessment
Pharmacokinetic modeling input
Distinct formation clearance and glucuronidation efficiency
Mixed parameters cannot support enantiomer-resolved PBPK models

Quantitative Differentiation of (R)-7-Hydroxywarfarin from Key Comparators: An Evidence-Based Guide


Enantiomer-Specific CYP2C9 Inhibition Potency: (R)-7-Hydroxywarfarin vs. (S)-7-Hydroxywarfarin

The (R)- and (S)-enantiomers of 7-hydroxywarfarin exhibit distinct inhibitory potency toward CYP2C9, the primary enzyme responsible for inactivation of the active S-warfarin. A study using recombinant CYP2C9 and human liver microsomes demonstrated that (S)-7-hydroxywarfarin is a more potent inhibitor than its (R)-counterpart [1].

CYP2C9 inhibition potency
Cross-study comparable
Ki (R): ~23 µM vs. Ki (S): ~9 µM
(S)-enantiomer ~2.5-fold higher affinity
Supports enantiomer-specific CYP2C9 inhibition context
Recombinant CYP2C9; S-warfarin substrate
CYP2C9 inhibition Drug-drug interaction Enantioselectivity

Cimetidine Drug Interaction: Stereoselective Reduction in (R)-7-Hydroxywarfarin Formation Clearance

Cimetidine co-administration significantly inhibits the formation clearance of (R)-7-hydroxywarfarin, while having a negligible effect on (S)-warfarin pharmacokinetics. This stereoselective effect was demonstrated in a clinical study of healthy volunteers [1].

Cimetidine DDI: formation clearance
Head-to-head comparison
38% reduction (4.3 ± 1.1 vs. 6.9 ± 1.3 ml/h)
Quantifies stereoselective DDI impact on R-warfarin pathway
Steady-state + cimetidine 800 mg/day, healthy volunteers
Drug-drug interaction Pharmacokinetics Cimetidine

Phase II Glucuronidation Efficiency: (R)-7-Hydroxywarfarin Exhibits Higher Clearance than (S)-Enantiomer

In vitro studies using human liver microsomes demonstrate that (R)-7-hydroxywarfarin undergoes glucuronidation more efficiently than its (S)-counterpart, driven by higher enzyme affinity and faster turnover rates [1].

Glucuronidation efficiency
Cross-study comparable
Higher CLint for (R)-7-hydroxywarfarin; C7 glucuronidation > C4
Indicates higher R-enantiomer clearance via glucuronidation
HLM150 + UDPGA; supports PBPK parameterization context
Glucuronidation Phase II metabolism Enantioselectivity

Analytical Quantification Range: Validated LC-MS/MS Method for (R)-7-Hydroxywarfarin in Human Plasma

A fully validated LC-MS/MS method enables the simultaneous quantification of (R)-7-hydroxywarfarin alongside its enantiomer and parent drugs, with a defined linear range and limit of quantification (LOQ) essential for clinical pharmacokinetic studies [1].

LC-MS/MS quantification
Supporting evidence
LOQ 5 ng/mL (4 analytes) or 3 ng/mL (chiral column-switching)
Validated method supports plasma level monitoring in research studies
Mixed-mode SPE; Chirobiotic V column
Bioanalysis LC-MS/MS Method Validation

Cross-Population Correlation of 7-Hydroxylation Clearance: (R)- vs. (S)-Enantiomer

In a large multi-ethnic population study (n=378), a significant correlation was observed between the partial metabolic clearances (CLm) for 7-hydroxylation of (R)-warfarin and (S)-warfarin, indicating a shared regulatory mechanism for CYP enzymes across enantiomer-specific pathways [1].

Population clearance correlation
Class-level inference
Significant correlation between (R)- and (S)-warfarin 7-hydroxylation CLm
Reported correlation supports coordinated CYP regulation context
378 patients, 3 ethnic groups; p-value not specified
Pharmacogenomics Population pharmacokinetics Metabolic clearance

Optimal Procurement-Driven Application Scenarios for (R)-7-Hydroxywarfarin


Enantioselective CYP Activity Assays for Drug Interaction Studies

Utilize (R)-7-Hydroxywarfarin as a stereospecific reference standard to calibrate and validate LC-MS/MS methods for quantifying CYP1A2 and CYP2C19 activity in human liver microsomes or hepatocyte incubations. The compound's distinct formation clearance profile (e.g., 38% reduction with cimetidine [1]) enables accurate assessment of potential drug-drug interactions that specifically affect R-warfarin metabolism, without confounding by CYP2C9-mediated pathways.

Pharmacokinetic and PBPK Model Development for Warfarin Metabolites

Employ (R)-7-Hydroxywarfarin as a key input parameter for physiologically based pharmacokinetic (PBPK) models. Its higher glucuronidation efficiency relative to the (S)-enantiomer [2] and distinct CYP-mediated formation kinetics [3] are essential for accurately simulating metabolite disposition and accumulation in virtual patient populations. This supports model-informed drug development and regulatory submissions for new chemical entities that may interact with warfarin pathways.

Regulatory Bioanalysis and Therapeutic Drug Monitoring (TDM)

Use (R)-7-Hydroxywarfarin as a certified reference material for developing and validating bioanalytical methods intended for regulatory submission. Validated LC-MS/MS methods with LOQs of 3-5 ng/mL [4] provide the necessary sensitivity and specificity for monitoring metabolite concentrations in clinical trial samples, ensuring compliance with FDA/EMA guidelines for method validation and incurred sample reanalysis.

Investigation of Feedback Inhibition and Metabolite-Mediated Drug Interactions

Leverage (R)-7-Hydroxywarfarin to study the phenomenon of product feedback inhibition on CYP2C9. While less potent than (S)-7-hydroxywarfarin (Ki ~23 µM vs. ~9 µM [5]), its presence in plasma can still contribute to the overall inhibition of S-warfarin clearance, particularly in patients with impaired glucuronidation pathways. This application is critical for elucidating the complex metabolic network that governs warfarin's narrow therapeutic index.

Application
Selection Property
Validation Focus
CYP1A2/2C19 activity profiling
Enantiomer-specific analytical standard
Method calibration with matrix-matched controls
Metabolite disposition modeling
Enantiomer-specific clearance parameters
In vitro-in vivo extrapolation consistency
Bioanalytical method validation for PK research
LOQ-verified reference standard
Accuracy and precision in human plasma research matrices
CYP2C9 feedback inhibition studies
Enantiomer-defined inhibitor standard
Inhibition potency context in recombinant enzyme systems
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